Cas no 1803673-18-8 (3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol)

3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol
-
- インチ: 1S/C7H7F2IN2O/c8-6(9)3-1-4(11)7(10)12-5(3)2-13/h1,6,13H,2,11H2
- InChIKey: DVKKWWDXPRIMHM-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C=C(C(F)F)C(CO)=N1)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 59.1
3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029066473-1g |
3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol |
1803673-18-8 | 97% | 1g |
$1,519.80 | 2022-04-02 |
3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol 関連文献
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanolに関する追加情報
Introduction to 3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol (CAS No. 1803673-18-8) and Its Applications in Modern Chemical Biology
3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol (CAS No. 1803673-18-8) is a highly specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features—including an amino group, a difluoromethyl substituent, an iodine atom, and a hydroxymethyl group—has emerged as a versatile intermediate in the synthesis of biologically active molecules. Its molecular architecture not only makes it a valuable building block for drug discovery but also opens up possibilities for exploring novel therapeutic applications.
The significance of 3-amino-5-(difluoromethyl)-2-iodopyridine-6-methanol lies in its ability to serve as a precursor for the development of small-molecule inhibitors and probes. The presence of an iodine atom at the 2-position allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Stille couplings, which are widely employed in medicinal chemistry to construct complex heterocyclic frameworks. Additionally, the difluoromethyl group is a common pharmacophore in drug design due to its ability to enhance metabolic stability and binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel kinase inhibitors, particularly those targeting tyrosine kinases, which are implicated in various cancers and inflammatory diseases. 3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol has been utilized as a key intermediate in the synthesis of potent inhibitors that disrupt aberrant signaling pathways. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), both of which are critical in tumor angiogenesis and progression.
The incorporation of the hydroxymethyl group at the 6-position provides an additional handle for further derivatization, enabling the synthesis of more complex analogs with tailored biological activities. This structural flexibility has allowed researchers to explore modifications that modulate solubility, bioavailability, and target specificity. Recent studies have demonstrated that subtle changes in the substitution pattern around the pyridine core can significantly alter the pharmacokinetic properties of the resulting compounds, making them more suitable for therapeutic applications.
Advances in computational chemistry have further enhanced the utility of 3-amino-5-(difluoromethyl)-2-iodopyridine-6-methanol as a scaffold for drug design. Molecular modeling studies have identified optimal binding orientations and interactions with target proteins, guiding the rational design of next-generation inhibitors. These computational approaches have been particularly valuable in predicting off-target effects and optimizing lead compounds for clinical development.
The compound’s role extends beyond kinase inhibition; it has also been explored as a precursor for developing antiviral and antibacterial agents. The pyridine scaffold is a common motif in antiviral drugs due to its ability to interact with viral proteases and polymerases. Additionally, the presence of electron-withdrawing groups like the difluoromethyl moiety can enhance binding affinity to bacterial enzymes involved in metabolic pathways essential for bacterial survival.
From a synthetic chemistry perspective, 3-amino-5-(difluoromethyl)-2-iodopyridine-6-methanol exemplifies the importance of heterocyclic compounds in modern drug discovery. Its structural features make it an ideal candidate for exploring new synthetic methodologies and catalytic strategies that improve efficiency and sustainability in pharmaceutical manufacturing. Recent innovations in flow chemistry have enabled scalable production of this intermediate, reducing costs and environmental impact while maintaining high purity standards.
The growing interest in 3-amino-5-(difluoromethyl)-2-iodopyridine-6-methanol underscores its potential as a cornerstone molecule in chemical biology research. As our understanding of disease mechanisms advances, so does the demand for innovative tools to study these processes at a molecular level. This compound continues to inspire new research directions and collaborations across academia and industry, driving progress toward more effective treatments for human diseases.
1803673-18-8 (3-Amino-5-(difluoromethyl)-2-iodopyridine-6-methanol) 関連製品
- 1184193-90-5(1-(2,2-Difluoroethyl)-1h-indol-5-amine)
- 926545-91-7(N-{3-oxo-3-[4-(2-phenylethenesulfonyl)piperazin-1-yl]propyl}benzamide)
- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)
- 1805556-00-6(2-(Bromomethyl)-5-(difluoromethyl)-3-iodopyridine-4-methanol)
- 2227831-58-3((1R)-2-amino-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)
- 1803852-51-8(2,6-Dimethyl-3-fluorobenzyl chloride)
- 2148336-96-1(1-(2-methanesulfonylethyl)-2,2-dimethylcyclopropylmethanol)
- 942309-06-0((3R,4R)-3,4-dimethoxypyrrolidine;hydrochloride)
- 1366287-38-8((3S)-3-{(tert-butoxy)carbonylamino}-3-(4-methylpyridin-3-yl)propanoic acid)
- 1568401-62-6(3-(1S)-1-aminoethyl-1lambda6-thiolane-1,1-dione)



